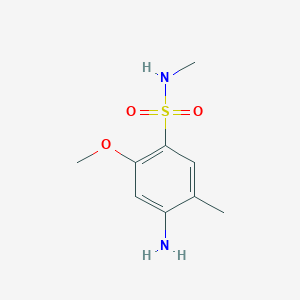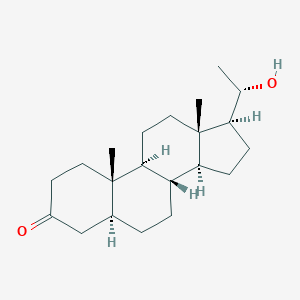
Allopregnan-20alpha-ol-3-one
Overview
Description
Synthesis Analysis
Allopregnanolone is synthesized in the brain from progesterone through the sequential action of two enzymes: 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. This synthesis pathway highlights the complex enzymatic processes involved in producing neuroactive steroids within the central nervous system (Trauger et al., 2002; Matsumoto et al., 1999).
Molecular Structure Analysis
The molecular structure of allopregnanolone, characterized by a hydroxyl group at the 3-alpha position and a double bond in the 5-alpha position, is critical for its function as a neurosteroid. This structure is essential for its interaction with GABA(A) receptors and its modulatory effects on neural activity (Slavíková et al., 2009).
Chemical Reactions and Properties
Allopregnanolone interacts with the GABA(A) receptor, enhancing the receptor's response to the neurotransmitter GABA. This interaction involves a positive allosteric modulation, which does not directly activate the receptor but increases the efficacy of GABA-mediated chloride ion flux through the receptor complex (Lundgren et al., 2003).
Scientific Research Applications
Metabolism in Human Endometrium
Allopregnan-20alpha-ol-3-one has been identified as a metabolite of progesterone in human proliferative endometrial tissue. Its formation, among other products, suggests a significant role in the metabolism of progesterone at target sites like the endometrium (Bryson & Sweat, 1967).
Neurogenesis and Alzheimer's Disease
This neuroactive progesterone metabolite demonstrates a dose-dependent increase in the proliferation of neuroprogenitor cells from the rat hippocampus and human neural stem cells. This finding is significant for developing therapies for neurodegenerative diseases like Alzheimer's (Brinton & Wang, 2006).
Interaction with GABA Receptors
Allopregnanolone potentiates GABA(A) receptor chloride channel function, suggesting a role in modulating GABAergic neurotransmission. This could contribute to its potential therapeutic effects in conditions like epilepsy and anxiety (Marx et al., 2000).
Enzymatic Kinetics
The kinetics of allopregnanolone formation, catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III, have been studied to understand its role in conditions like anxiety and epilepsy (Trauger et al., 2002).
Reproductive Function in Female Rats
Allopregnanolone has been shown to modulate reproductive function in female rats, influencing ovulation rate and sexual behavior. This demonstrates its physiological role in reproductive processes (Genazzani et al., 1995).
Role in Seizure Disorders
Studies indicate that allopregnanolone levels increase post-ictally in children with seizures, highlighting its potential role in the pathophysiology of seizure disorders (Grosso et al., 2005).
Influence on Neurosteroids and Reward
Allopregnanolone's influence on neurosteroids and reward systems has been studied in rats, providing insights into its potential role in neuropsychiatric conditions (Beauchamp et al., 2000).
Mechanism of Action
Target of Action
Allopregnan-20alpha-ol-3-one, also known as Allopregnanolone , is a neurosteroid synthesized in the brain from progesterone . It primarily targets the GABA_A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
this compound acts as a potent positive allosteric modulator of the GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA at these receptors, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to fire and thus exerting an inhibitory effect on neurotransmission.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Allopregnan-20alpha-ol-3-one is involved in several biochemical reactions. It is a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, a neurotransmitter, on these receptors, thereby influencing the biochemical reactions in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA A receptors . By acting as a positive allosteric modulator, it enhances the effect of GABA on these receptors. This can lead to changes in gene expression and influence various cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with GABA A receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with GABA A receptors
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve its interaction with GABA A receptors
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGYXXLXQESJE-SKLBOBKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965923 | |
| Record name | 20-Hydroxypregnan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
516-59-6 | |
| Record name | 5α-Pregnan-20α-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnan-20alpha-ol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxypregnan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPREGNAN-20.ALPHA.-OL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



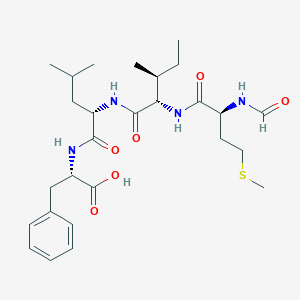
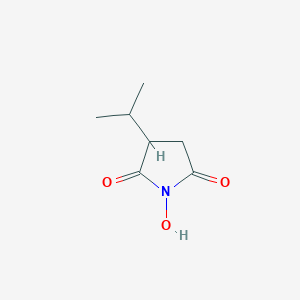
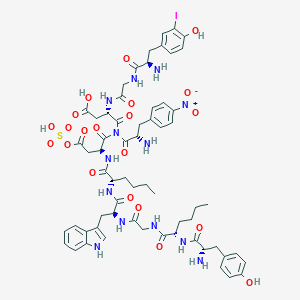
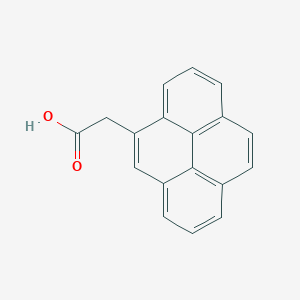
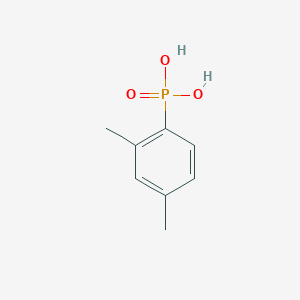
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)



